molecular formula C7H14O3 B1334208 3-tert-Butoxypropionic acid CAS No. 21150-73-2

3-tert-Butoxypropionic acid

Cat. No. B1334208
CAS RN: 21150-73-2
M. Wt: 146.18 g/mol
InChI Key: KXZYUJNAHMNZBA-UHFFFAOYSA-N
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Description

3-tert-Butoxypropionic acid is a chemical compound that is related to various research areas, including the synthesis of unnatural amino acids, the development of enzyme inhibitors, and the creation of new pharmaceutical compounds. The tert-butoxy group is a common protecting group in organic synthesis, and its introduction into molecules can significantly alter their physical and chemical properties, as well as their reactivity.

Synthesis Analysis

The synthesis of compounds related to 3-tert-butoxypropionic acid has been explored in several studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved, which are unnatural amino acids, by adjusting reaction conditions to obtain either pure cis or trans acid and using optical resolution methods . Another study reported an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with high yield and enantiomeric excess . Additionally, a one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives from tert-butyl acetoacetates was developed, showcasing the versatility of tert-butoxy groups in synthesis .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butoxy groups has been investigated, such as in the study of di-tert-butylphosphinic acid, which revealed a dimeric structure with strong hydrogen bonds . This highlights the potential for tert-butoxy compounds to engage in specific structural conformations that can be crucial for their reactivity and function.

Chemical Reactions Analysis

The reactivity of tert-butoxy compounds has been explored in various contexts. For example, tert-butyl hypofluorite was synthesized and characterized, and its addition to olefins to form β-fluoro-tert-butoxy compounds was studied . The synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic, demonstrated the regioselective functionalization of the molecule . Furthermore, the synthesis of 2-tert-butoxy-3-phenylcyclopropanone acetal as a stable precursor for lithiated cyclopropenone acetal was reported, which was used in the synthesis of cysteine proteinase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxy compounds are influenced by the presence of the tert-butoxy group. For instance, the tert-butyl hypofluorite compound has a melting point around -94°C and a boiling point of about +40°C, with specific NMR and IR spectral characteristics . The tert-butoxy group can also affect the solubility, stability, and overall reactivity of the compounds it is part of, as seen in the various synthesis methods and characterizations reported in the literature [1-10].

Scientific Research Applications

Biosynthesis and Bioproduction

  • Scientific Field: Microbiology and Biotechnology .
  • Application Summary: 3-HP is an economically important platform compound from which a panel of bulk chemicals can be derived . It’s valuable for both basic research and practical application .
  • Methods of Application: This involves the use of host strains like Escherichia coli and Klebsiella pneumoniae, metabolic pathways, key enzymes, and overcoming hurdles hindering high-level production . Strategies include rewiring of metabolic networks, alleviation of metabolite toxicity, dynamic control of cell size and density, and optimization of fermentation conditions .
  • Results or Outcomes: The substantial contribution of microbial growth to 3-HP production has been recognized, with synchronization observed between cell growth and 3-HP formation .

Construction of Peptidomimetic Supramolecular Assemblies

  • Scientific Field: Polymer Chemistry .
  • Application Summary: Polypeptoids bearing carboxylic acid groups on the N-substituent are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
  • Methods of Application: The N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA) has been successfully synthesized .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the available sources .

Industrial Production of Acrylates

  • Scientific Field: Industrial Chemistry .
  • Application Summary: 3-HP is used in the industrial production of various chemicals such as acrylates .
  • Methods of Application: The traditional chemical synthesis of 3-HP has some difficulties in meeting the new sustainable development goals. Accordingly, microbial cell factories offer a green and sustainable alternative .
  • Results or Outcomes: The production of 3-HP has attracted more attention due to utilization of renewable biomass .

Genetically Encoded 3-Hydroxypropionic Acid Inducible System

  • Scientific Field: Genetic Engineering .
  • Application Summary: 3-HP is of interest as a bio-derived precursor to acrylic acid .
  • Methods of Application: It can be produced from glucose via pyruvate and malonyl coenzyme A .
  • Results or Outcomes: The resulting material, poly (3-hydroxypropionic acid) or P (3-HPA), is biorenewable .

Production of Biodegradable Polymer

  • Scientific Field: Polymer Science .
  • Application Summary: 3-HP is used to produce a biodegradable polymer called poly (3-hydroxypropionic acid) or P (3-HPA) .
  • Methods of Application: The method combines the high-molecular weight and control aspects of ring-opening polymerization with the commercial availability of the beta hydroxy acid, 3-hydroxypropionic acid .
  • Results or Outcomes: Since 3-HPA can be derived from biological sources, the resulting material, poly (3-hydroxypropionic acid) or P (3-HPA), is biorenewable .

CO2-Based Manufacturing of Chemicals

  • Scientific Field: Environmental Chemistry .
  • Application Summary: 3-HP shows active chemical properties because it bears both hydroxyl and carboxyl groups . It indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering .
  • Methods of Application: 3-HP was identified in Chloroflexus aurantiacus and Metallosphaera sedula, where 3-HP participates in autotrophic carbon dioxide (CO2) assimilation pathway .
  • Results or Outcomes: This indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering .

Safety And Hazards

3-tert-Butoxypropionic acid is a flammable liquid and vapor. It can cause skin irritation. Safety measures include keeping away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,3)10-5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZYUJNAHMNZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375431
Record name 3-tert-Butoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butoxypropionic acid

CAS RN

21150-73-2
Record name 3-tert-Butoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butoxy)propionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JHS Weiland - Recueil des Travaux Chimiques des Pays‐Bas, 1964 - Wiley Online Library
Ring closure of 2‐alkoxyethyl diazomethyl ketones (VII) under the influence of a catalytic amount of hydrochloric acid gives 3‐ketotetrahydrofuran (VIII). The yields obtained in this …
Number of citations: 13 onlinelibrary.wiley.com
P Morieux, JP Stables, H Kohn - Bioorganic & medicinal chemistry, 2008 - Elsevier
Lacosamide has been submitted for regulatory approval in the United States and Europe for the treatment of epilepsy. Previous synthetic methods did not permit the elaboration of the …
Number of citations: 56 www.sciencedirect.com

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